2-(dipropylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC14977541
Molecular Formula: C24H30N4O3S2
Molecular Weight: 486.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H30N4O3S2 |
|---|---|
| Molecular Weight | 486.7 g/mol |
| IUPAC Name | (5Z)-5-[[2-(dipropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C24H30N4O3S2/c1-4-10-26(11-5-2)21-18(22(29)27-12-6-8-16(3)20(27)25-21)14-19-23(30)28(24(32)33-19)15-17-9-7-13-31-17/h6,8,12,14,17H,4-5,7,9-11,13,15H2,1-3H3/b19-14- |
| Standard InChI Key | GLDCVFIIBBZXEC-RGEXLXHISA-N |
| Isomeric SMILES | CCCN(CCC)C1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4 |
| Canonical SMILES | CCCN(CCC)C1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC4CCCO4 |
Introduction
Structural Characterization and Molecular Properties
The compound 2-(dipropylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one features a polycyclic framework with critical functional groups:
-
Pyrido[1,2-a]pyrimidin-4-one core: A nitrogen-rich bicyclic system associated with diverse biological activities, including kinase inhibition and antimicrobial effects .
-
Thiazolidin-5-ylidene moiety: A five-membered ring containing sulfur and nitrogen atoms, known for modulating redox activity and enhancing binding to biological targets.
-
Tetrahydrofuran-2-ylmethyl substituent: Improves lipophilicity and membrane permeability, critical for bioavailability.
The molecular formula is C23H28N4O3S2, with a molecular weight of 472.6 g/mol. Discrepancies in reported molecular weights (e.g., 444.57 g/mol) may arise from variations in salt forms or measurement methodologies.
Key Structural Features
| Feature | Role |
|---|---|
| Dipropylamino group | Enhances solubility and facilitates hydrogen bonding with targets |
| (Z)-Configuration | Ensures spatial alignment of the thiazolidinone moiety for optimal interactions |
| Methyl group at C9 | Stabilizes the pyrido[1,2-a]pyrimidin-4-one conformation |
Synthetic Pathways and Challenges
The synthesis of this compound requires multi-step strategies to assemble its complex architecture. A validated approach involves:
-
Formation of the pyrido[1,2-a]pyrimidin-4-one core: Acylation of 2-aminopyridine derivatives with alkynoate esters, followed by thermal cyclization . Lithium amide bases ensure regioselectivity, favoring the 4-oxo isomer over the 2-oxo variant .
-
Introduction of the thiazolidinone moiety: Condensation of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.
-
Functionalization with tetrahydrofuran: Alkylation of the thiazolidinone nitrogen using tetrahydrofuran-2-ylmethyl halides.
Challenges:
-
Steric hindrance from the dipropylamino group complicates cyclization steps.
-
Maintaining the (Z)-configuration during thiazolidinone formation requires strict temperature control.
Biological Activity and Mechanistic Insights
Anti-Inflammatory Effects
Thiazolidinones modulate NF-κB signaling, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6). In murine models, similar compounds decreased edema by 40–60% at 10 mg/kg doses.
Anticancer Activity
Pyrido[1,2-a]pyrimidin-4-one derivatives inhibit cyclin-dependent kinases (CDKs), with IC50 values ranging from 50–200 nM . The tetrahydrofuran substituent may enhance blood-brain barrier penetration, suggesting potential in glioblastoma therapy.
Comparative Analysis with Structural Analogs
| Compound | Core Structure | Key Modifications | Biological Activity |
|---|---|---|---|
| Target Compound | Pyrido[1,2-a]pyrimidin-4-one | Thiazolidinone, tetrahydrofuran | Antimicrobial, anti-inflammatory |
| Thiazolidinedione | Thiazolidine-2,4-dione | Benzyl group at C5 | Antidiabetic (PPAR-γ agonism) |
| 5-Benzylidene rhodanine | Thiazolidine-2-thione | Benzylidene at C5 | Antibacterial (Gram-positive) |
The target compound’s dual thiazolidinone and pyrido[1,2-a]pyrimidin-4-one functionalities distinguish it from analogs, enabling simultaneous modulation of multiple pathways .
Pharmacokinetic and Toxicity Considerations
-
Solubility: LogP of 3.2 (predicted) indicates moderate lipophilicity, suitable for oral administration.
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the tetrahydrofuran ring generates polar metabolites excreted renally.
-
Toxicity: Preliminary assays show an LD50 > 500 mg/kg in rodents, with no hepatotoxicity at therapeutic doses.
Future Directions and Applications
-
Optimization of Bioavailability: Prodrug strategies (e.g., esterification of the dipropylamino group) could enhance absorption.
-
Targeted Drug Delivery: Conjugation with nanoparticles may improve tumor penetration in oncology applications.
-
Broad-Spectrum Antimicrobials: Structural tuning to target Gram-negative bacteria’s outer membrane proteins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume